3-(4-Methylpiperidin-1-yl)butanoic acid
Overview
Description
3-(4-Methylpiperidin-1-yl)butanoic acid is a chemical compound with a molecular structure that includes a butanoic acid moiety and a 4-methylpiperidin-1-yl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylpiperidin-1-yl)butanoic acid typically involves the reaction of butanoic acid with 4-methylpiperidine under specific conditions. One common method is the nucleophilic substitution reaction, where butanoic acid chloride reacts with 4-methylpiperidine in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methylpiperidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The butanoic acid moiety can be oxidized to produce butanoic acid derivatives.
Reduction: Reduction reactions can be performed on the compound to yield different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions might involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution reactions often require strong nucleophiles and appropriate solvents.
Major Products Formed:
Oxidation can produce butanoic acid derivatives such as butanoic acid anhydride.
Reduction can yield alcohols or amines.
Substitution reactions can result in various substituted piperidines.
Scientific Research Applications
3-(4-Methylpiperidin-1-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biochemical studies to understand enzyme interactions.
Industry: It is used in the production of various chemical products, including agrochemicals and polymers.
Mechanism of Action
The mechanism by which 3-(4-Methylpiperidin-1-yl)butanoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context of its use.
Comparison with Similar Compounds
3-(4-Methylpiperidin-1-yl)aniline
3-(4-Methylpiperazin-1-yl)propanoic acid
4-(4-Methylpiperidin-1-yl)aniline
Uniqueness: 3-(4-Methylpiperidin-1-yl)butanoic acid is unique due to its specific structural features, which influence its reactivity and applications. Unlike some similar compounds, it contains a butanoic acid group, which provides additional functional versatility.
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Properties
IUPAC Name |
3-(4-methylpiperidin-1-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-3-5-11(6-4-8)9(2)7-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OADGMBRWTFDNBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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